Bunolol hydrochloride is a synthetic compound classified as a beta-adrenergic blocking agent, specifically a β1- and β2-adrenoceptor antagonist [, ]. In scientific research, Bunolol hydrochloride serves as a valuable tool for studying ocular drug delivery and the physiological effects of beta-blockade, particularly in the eye [, ].
Related Compounds
Dihydrobunolol
Compound Description: Dihydrobunolol is the primary metabolite of Bunolol Hydrochloride, formed through the metabolic process within ocular tissues like the aqueous humor and ciliary body. []
Timolol
Compound Description: Timolol, similar to Bunolol Hydrochloride, belongs to the beta-blocker drug class. Research indicates Timolol exhibits prolonged retention in the iris, ciliary body, choroid, and retina of pigmented rabbit eyes compared to albino rabbits. []
3. Alprenolol hydrochloride * Compound Description: Alprenolol hydrochloride is a beta-blocker investigated alongside Bunolol Hydrochloride for its absorption characteristics in various regions of the rat gastrointestinal tract, including the stomach, small intestine, and colon. []* Relevance: The inclusion of Alprenolol hydrochloride within the same study as Bunolol Hydrochloride underscores their shared classification as beta-blockers. Researchers aimed to understand how structural differences within this drug class, including Bunolol Hydrochloride, influence their absorption profiles across different segments of the digestive system.
4. Atenolol* Compound Description: Atenolol, another beta-blocker, was included in the comparative absorption study involving Bunolol Hydrochloride in the rat model. This research aimed to correlate the absorption rates of various beta-blockers, including Bunolol Hydrochloride and Atenolol, with their physicochemical properties, particularly their partition coefficients, as a means to predict absorption behavior. []* Relevance: The study highlights a shared research interest in understanding the absorption kinetics of beta-blockers, including Bunolol Hydrochloride and Atenolol. The focus on correlating physicochemical attributes with absorption rates suggests researchers are looking for reliable predictors of drug behavior based on molecular characteristics within this drug class.
5. Penbutolol Sulfate* Compound Description: Penbutolol Sulfate is a beta-blocker evaluated for its absorption profile across the stomach, small intestine, and colon of rats in the same study that included Bunolol Hydrochloride. The study aimed to establish if a correlation exists between the absorption rate constants and the partition coefficient of these beta-blockers, aiming to predict absorption behavior from the drug's inherent physicochemical characteristics. []* Relevance: The study highlights a shared research interest in understanding the absorption kinetics of beta-blockers, including Bunolol Hydrochloride and Penbutolol Sulfate. The focus on correlating physicochemical attributes with absorption rates suggests researchers are looking for reliable predictors of drug behavior based on molecular characteristics within this drug class.
6. Pronethalol hydrochloride* Compound Description: Pronethalol hydrochloride, a beta-blocker, was included in the comparative absorption study in rats. The study investigated its absorption characteristics alongside Bunolol Hydrochloride across different sections of the digestive system. Researchers aimed to correlate the absorption rates of these beta-blockers with their partition coefficients, aiming to predict absorption behavior from the drug's inherent physicochemical characteristics. []* Relevance: The inclusion of Pronethalol hydrochloride within the same study as Bunolol Hydrochloride underscores their shared classification as beta-blockers. Researchers aimed to understand how structural differences within this drug class, including Bunolol Hydrochloride, influence their absorption profiles across different segments of the digestive system.
7. Metoprolol* Compound Description: Metoprolol, a beta-blocker, was investigated alongside Bunolol Hydrochloride for its absorption characteristics in various regions of the rat gastrointestinal tract. []* Relevance: The inclusion of Metoprolol within the same study as Bunolol Hydrochloride underscores their shared classification as beta-blockers. Researchers aimed to understand how structural differences within this drug class, including Bunolol Hydrochloride, influence their absorption profiles across different segments of the digestive system.
8. Oxprenolol* Compound Description: Oxprenolol is a beta-blocker. This compound was investigated for its absorption characteristics in various regions of the rat gastrointestinal tract alongside Bunolol Hydrochloride. []* Relevance: The inclusion of Oxprenolol within the same study as Bunolol Hydrochloride underscores their shared classification as beta-blockers. Researchers aimed to understand how structural differences within this drug class, including Bunolol Hydrochloride, influence their absorption profiles across different segments of the digestive system.
9. Bevantolol* Compound Description: Bevantolol is a beta-blocker. Researchers investigated its absorption characteristics in various regions of the rat gastrointestinal tract alongside Bunolol Hydrochloride. []* Relevance: The inclusion of Bevantolol within the same study as Bunolol Hydrochloride underscores their shared classification as beta-blockers. Researchers aimed to understand how structural differences within this drug class, including Bunolol Hydrochloride, influence their absorption profiles across different segments of the digestive system.
10. Bufuralol* Compound Description: Bufuralol is a beta-blocker. The study investigated its absorption characteristics alongside Bunolol Hydrochloride across different sections of the digestive system. Researchers aimed to correlate the absorption rates of these beta-blockers with their partition coefficients, aiming to predict absorption behavior from the drug's inherent physicochemical characteristics. []* Relevance: The inclusion of Bufuralol within the same study as Bunolol Hydrochloride underscores their shared classification as beta-blockers. Researchers aimed to understand how structural differences within this drug class, including Bunolol Hydrochloride, influence their absorption profiles across different segments of the digestive system.
11. Propranolol hydrochloride * Compound Description: Propranolol hydrochloride is a beta-blocker investigated alongside Bunolol Hydrochloride for its absorption characteristics in various regions of the rat gastrointestinal tract, including the stomach, small intestine, and colon. []* Relevance: The inclusion of Propranolol hydrochloride within the same study as Bunolol Hydrochloride underscores their shared classification as beta-blockers. Researchers aimed to understand how structural differences within this drug class, including Bunolol Hydrochloride, influence their absorption profiles across different segments of the digestive system.
12. Timolol maleate* Compound Description: Timolol maleate, similar to Bunolol Hydrochloride, belongs to the beta-blocker drug class. This compound was investigated for its absorption characteristics in various regions of the rat gastrointestinal tract alongside Bunolol Hydrochloride. []* Relevance: The inclusion of Timolol maleate within the same study as Bunolol Hydrochloride underscores their shared classification as beta-blockers. Researchers aimed to understand how structural differences within this drug class, including Bunolol Hydrochloride, influence their absorption profiles across different segments of the digestive system.
Overview
Bunolol hydrochloride, also known as Levobunolol, is a potent beta-adrenergic antagonist primarily used in the management of elevated intraocular pressure associated with glaucoma and ocular hypertension. It selectively blocks both beta-1 and beta-2 adrenergic receptors, thereby reducing aqueous humor production and lowering intraocular pressure. The compound is classified under the category of beta-blockers and is recognized for its effectiveness in treating conditions related to the eyes.
Source and Classification
Bunolol hydrochloride is synthesized through various chemical processes, including chemo-enzymatic methods. It belongs to a class of medications known as beta-adrenergic blockers, which are widely utilized in clinical settings for their cardiovascular and ocular therapeutic effects. The chemical structure of Bunolol is characterized by its formula C17H26ClNO3 and its IUPAC name is 5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalen-1-one.
Synthesis Analysis
Methods
The synthesis of Bunolol can be achieved through several methods:
Chemo-Enzymatic Synthesis: This method employs lipase-mediated kinetic resolution to produce enantiopure forms of Bunolol. The process typically involves the use of specific enzymes to achieve high enantiomeric excess with favorable yields.
Chemical Synthesis: Traditional chemical synthesis methods utilize various starting materials, such as epichlorohydrin, to create intermediates that are further processed into Bunolol. This involves several steps including the formation of glycidyl ethers from racemic alcohols.
Technical Details
The chemo-enzymatic approach has been noted for its effectiveness, achieving enantiomeric excess of over 98% with yields around 35%. This method contrasts with conventional chemical synthesis which may involve more complex reaction conditions and lower selectivity.
Molecular Structure Analysis
Bunolol hydrochloride has a complex structure that includes multiple functional groups contributing to its pharmacological activity. Its molecular formula is C17H26ClNO3, and it features a tetrahydronaphthalene backbone with a hydroxyl group and a tert-butylamino side chain. The stereochemistry at the chiral centers is crucial for its biological activity.
Structural Data
Molecular Weight: Approximately 315.85 g/mol
InChIKey: DNTDOBSIBZKFCP-YDALLXLXSA-N
CAS Registry Number: 27912-14-7.
Chemical Reactions Analysis
Bunolol undergoes various chemical reactions typical of beta-blockers, particularly those involving interactions with catecholamines like adrenaline and noradrenaline. These reactions are central to its mechanism of action as an antagonist at beta-adrenergic receptors.
Technical Details
The primary reactions involve:
Binding to Beta-Receptors: Bunolol competes with endogenous catecholamines for binding sites on beta-adrenergic receptors.
Inhibition of Signal Transduction: Upon binding, Bunolol prevents the activation of adenylate cyclase, leading to decreased cyclic adenosine monophosphate levels and subsequent physiological responses associated with adrenergic stimulation.
Mechanism of Action
Bunolol functions primarily by blocking the effects of catecholamines on the heart and vascular system. This blockade results in:
Decreased Heart Rate: By inhibiting beta-1 receptors in the heart.
Reduced Aqueous Humor Production: By blocking beta receptors in the ciliary body of the eye, leading to lower intraocular pressure.
Vasodilation: Through its action on peripheral blood vessels mediated by beta-2 receptor antagonism.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically presented as a white to off-white powder.
Solubility: Soluble in water and methanol; slightly soluble in ethanol.
Chemical Properties
pH Range: Generally stable within a pH range typical for pharmaceutical formulations.
Stability: Stable under normal storage conditions but sensitive to light and moisture.
Applications
Bunolol hydrochloride is primarily used in clinical settings for:
Management of Glaucoma: It effectively lowers intraocular pressure, making it a critical component in glaucoma therapy.
Ocular Hypertension Treatment: Used to prevent damage to the optic nerve due to elevated eye pressure.
Additionally, research continues into its potential applications in other areas such as cardiovascular health due to its beta-blocking properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(+-)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one is a naphthalenone. It is a conjugate base of a (+-)-5-[3-(tert-butylammonio)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one(1+). A nonselective beta-adrenoceptor antagonist used in the treatment of glaucoma.
Bexarotene is a retinoid, a member of benzoic acids and a member of naphthalenes. It has a role as an antineoplastic agent. Bexarotene (Targretin) is an antineoplastic agent indicated by the FDA for Cutaneous T cell lymphoma. It has been used off-label for lung cancer, breast cancer, and Kaposi's sarcoma. Bexarotene is a Retinoid. Bexarotene is a retinoid analogue that is used to treat the skin manifestations of cutaneous T cell lymphoma (CTCL). Bexarotene therapy is associated with a high rate of serum enzyme elevations and rare instances of clinically apparent acute liver injury. Bexarotene is a synthetic retinoic acid agent with potential antineoplastic, chemopreventive, teratogenic and embryotoxic properties. Bexarotene selectively binds to and activates retinoid X receptors (RXRs), thereby inducing changes in gene expression that lead to cell differentiation, decreased cell proliferation, apoptosis of some cancer cell types, and tumor regression. (NCI04) A rexinoid (an RXR-binding ligand), tetrahydronaphthalene derivative and RETINOID X RECEPTOR antagonist that is used in the treatment of CUTANEOUS T-CELL LYMPHOMA.
1-[4-(4-chlorophenyl)thiazol-2-yl]-2-(propan-2-ylidene)hydrazine is a member of the class of 1,3-thiazoles that is 2-[2-(propan-2-ylidene)hydrazino]-1,3-thiazole carrying an additional 4-chlorophenyl substituent at position 4. It has a role as an EC 2.3.1.48 (histone acetyltransferase) inhibitor. It is a member of 1,3-thiazoles, a hydrazone and a member of monochlorobenzenes.
BF-1 is a 5-Hydroxytryptamine receptor 2B (5-HT2B, serotonin receptor 2B) antagonist potentially for the treatment of migraine. BF-1 was tested as potential migraine prophylactic drug by blocking meta-chlorophenylpiperazine, (mCPP) or BW723C86 (5-((thiophen-2-yl)methoxy)-α-methyltryptamine) induced neurogenic dural plasma protein extravasation in a guinea pig model that may resemble a migraine attack.